Fasciculatin
Description
Contextualization of Fasciculatin as a Marine Natural Product
This compound is a notable member of the furanosesterterpenes, a class of chemical compounds characterized by a 25-carbon skeleton with furan (B31954) and tetronic acid termini. mdpi.com These compounds are predominantly isolated from marine sponges, particularly those belonging to the genera Ircinia, Sacrotragus, and Psammocinia. mdpi.com The marine environment fosters unique biosynthetic pathways in these organisms, leading to a diverse array of bioactive secondary metabolites. rushim.ru Marine natural products, including this compound, are of significant interest to scientists due to their potential applications in various fields, including medicine. rushim.rumdpi.com
Historical Overview of Isolation and Initial Characterization
This compound was first isolated from the marine sponge Ircinia fasciculata, which was collected from the Bay of Naples. researchgate.net Subsequently, it has been identified in other marine sponges, including Ircinia oros and Ircinia variabilis. researchgate.netacgpubs.orgcapes.gov.br Researchers have isolated this compound from Ircinia variabilis specimens collected from various geographical locations, such as the Mediterranean Sea and the Atlantic Coast of Morocco. mdpi.comresearchgate.netoup.com The presence of this compound in the mucus and digestive glands of these sponges suggests its role as a chemical defense mechanism. researchgate.net
Early research on this compound identified it as a linear furanosesterterpene. mdpi.comresearchgate.net Its structure was elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). mdpi.comacs.org The characteristic features of its structure include a furan ring and a tetronic acid moiety. mdpi.com The configuration of the double bonds within the molecule has also been determined through detailed NMR analysis. mdpi.com
Discovery from Marine Organisms (e.g., Ircinia oros, Ircinia variabilis)
Significance within Natural Products Chemistry and Chemical Biology
The unique structure of this compound and its presence in marine sponges make it a subject of interest in the field of natural products chemistry. The study of such compounds helps in understanding the chemical diversity and biosynthetic capabilities of marine organisms. rushim.ru In the realm of chemical biology, this compound serves as a molecular probe to investigate biological processes. stevens.edu Research into its biological activities, such as its cytotoxic effects on various cancer cell lines, highlights its potential as a lead compound for drug discovery. mdpi.comresearchgate.net The application of chemical and biological methods to study molecules like this compound is crucial for advancing our understanding of biological systems at a molecular level. illinois.edu
Research Gaps and Unanswered Questions in this compound Studies
Despite the initial research, several questions regarding this compound remain unanswered. While its cytotoxic properties have been noted, the precise mechanisms through which it exerts these effects are not fully understood. mdpi.comscispace.com Further research is needed to explore its full range of biological activities, including its potential antifouling and antifeedant properties, which have been suggested but not extensively tested. uni-duesseldorf.de Additionally, the biosynthesis of this compound within the sponge or by its associated microorganisms is an area that requires more investigation. mdpi.com The limited availability of this compound from natural sources also presents a challenge, highlighting the need for efficient synthetic routes to produce larger quantities for in-depth biological evaluation. rushim.ru
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5E)-5-[(2S,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-7,9-dienylidene]-4-hydroxy-3-methylfuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,14-18,20,26H,6-7,10-13H2,1-4H3/b8-5+,19-9+,23-16+/t18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFNRHCNBWUYAM-JUXMFKGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(C)CCCC(C)C=CC=C(C)CCCC2=COC=C2)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C\[C@@H](C)CCC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37905-12-7 | |
| Record name | Fasciculatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Structural Elucidation and Stereochemical Assignment of Fasciculatin
Advanced Spectroscopic Methodologies for Structure Determination
The determination of fasciculatin's intricate molecular architecture has been achieved through the synergistic application of several advanced spectroscopic techniques. These methods provide complementary information, which, when pieced together, reveals the compound's complete structure, including its connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like this compound. weebly.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been instrumental in assembling the carbon framework and assigning the relative stereochemistry of the molecule. weebly.commdpi.com
Initial structural insights into this compound were gleaned from 1D NMR experiments. The ¹H NMR spectrum provides information about the chemical environment of each proton, their integrations (number of protons), and their coupling patterns with neighboring protons. emerypharma.comhmdb.cahmdb.ca The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps in identifying the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons) present in the molecule. mdpi.com
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |
|---|---|---|
| 1 | - | 7.27, t (1.6) |
| 2 | - | 6.19, dd (1.7, 0.7) |
| 4 | - | 7.13, t (1.0) |
| 5 | - | 2.32, t (7.6) |
| 6 | - | 1.61, t (8.0) |
| 7 | - | 1.99, t (7.4) |
| 9 | 16.45 | 1.65, d (0.9) (Me-9) |
| 10 | - | 5.70, d (10.7) |
| 11 | - | 6.10, dd (15.0, 10.7) |
| 12 | - | 5.36, dd (15.0, 7.9) |
| 13 | - | 2.08, br |
| 14 | - | 0.90, d (6.7) (Me-14) |
| 15 | - | 1.1-1.3, m |
| 16 | - | 1.1-1.3, m |
| 17 | - | 1.1-1.3, m |
| 18 | - | 2.71, m |
| 19 | - | 0.97, d (6.7) (Me-19) |
| 20 | - | 5.23, d (10.1) |
| 25 | 6.16 | 1.73, s (Me-25) |
Data sourced from Rifai et al. (2005) mdpi.com
To establish the connectivity between protons and carbons, a suite of 2D NMR experiments was employed. researchgate.net
COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to trace out the spin systems within the molecule. mdpi.comemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton with its directly attached carbon atom. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting the individual spin systems and piecing together the carbon skeleton. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for determining the stereochemistry of the molecule. It identifies protons that are close in space, even if they are not directly bonded. For instance, NOESY crosspeaks confirmed the E configuration of the double bonds at C-13 and C-18 and the Z configuration of the C-20,21 double bond. mdpi.com
1D NMR Techniques (¹H, ¹³C, DEPT) for Core Structure and Functional Groups
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) played a key role in determining the elemental composition of this compound. nih.gov The accurate mass measurement of the molecular ion allows for the unambiguous determination of the molecular formula. For example, HRMS analysis of this compound showed a molecular ion peak at m/z 397.23793 (M-H)⁻, corresponding to the calculated elemental composition of C₂₅H₃₃O₄. mdpi.comresearchgate.net Fragmentation analysis within the mass spectrometer can also provide valuable structural information by revealing the masses of smaller fragments of the molecule. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. tandfonline.combiointerfaceresearch.comnih.gov In the case of this compound and its derivatives, IR spectroscopy has been used to identify characteristic absorption bands. For example, the presence of a sulfate (B86663) moiety in this compound sulfates is suggested by strong absorption bands around 1250, 1210, and 850 cm⁻¹. tandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems or chromophores present in a molecule. nih.govwhiterose.ac.ukresearchgate.net The furan (B31954) ring and the conjugated double bonds in the sesterterpene chain of this compound are expected to show characteristic UV absorptions. While specific UV-Vis data for this compound is not extensively detailed in the provided context, this technique is a standard tool in the analysis of such natural products. nih.gov
Determination of Relative and Absolute Stereochemistry
The definitive assignment of the relative and absolute stereochemistry of this compound has been a subject of rigorous investigation, employing a combination of spectroscopic, chemical, and computational methods.
Chiral Derivatization and Spectroscopic Analysis
Chiral derivatizing agents (CDAs) are instrumental in determining the absolute configuration of chiral molecules. wikipedia.orgnih.gov This technique involves reacting the analyte with an enantiomerically pure CDA to form diastereomers, which can then be distinguished using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgntu.edu.sg For this compound, while specific applications of CDAs in published literature are not extensively detailed, the general principles of this method are well-established. For instance, Mosher's acid is a versatile CDA used to determine the configuration of alcohols and amines. ntu.edu.sg
Spectroscopic analysis, particularly 1H and 13C NMR, has been fundamental in establishing the relative stereochemistry of this compound. researchgate.net The configuration of the double bonds at C-13 and C-18 has been confirmed as E, and the C-20,21 double bond as Z, based on chemical shift values. researchgate.net
Computational Methods (e.g., ECD Calculations)
Electronic Circular Dichroism (ECD) is a powerful computational method for determining the absolute configuration of chiral molecules. researchgate.net This technique involves comparing the experimentally measured ECD spectrum of a compound with the theoretically calculated spectra for its possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.
For this compound, the stereochemistry was defined by the combined application of NMR and CD spectroscopy. researchgate.net While the specific computational details for this compound are not extensively published, the general methodology involves conformational searches and TDDFT (Time-Dependent Density Functional Theory) calculations to generate the theoretical ECD spectra. researchgate.net
X-ray Crystallography of this compound or Its Derivatives (if applicable)
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule. nih.govlibretexts.org This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in space. nih.govlibretexts.org
As of the current literature, there are no reports of the successful X-ray crystallographic analysis of this compound or its derivatives. The oily nature of this compound presents a significant challenge to obtaining the high-quality crystals necessary for this technique. researchgate.net
Structural Relationships and Chemoinformatic Analysis with Related Natural Products
This compound belongs to the class of furanosesterterpenes, which are commonly found in marine sponges of the genus Ircinia. researchgate.nettandfonline.com Chemoinformatic analyses of natural product databases reveal that these compounds possess distinct structural features compared to synthetic molecules. nih.govresearchgate.net
This compound shares structural similarities with other sesterterpenes isolated from marine sponges, such as variabilin (B611640). researchgate.nettandfonline.com Both compounds feature a linear furanosesterterpene skeleton. The stereochemistry of variabilin has been determined to possess 13S,18S-configurations, which aligns with the stereochemical assignments for this compound. tandfonline.com Additionally, sulfated derivatives of this compound have been isolated, indicating further structural diversity within this class of compounds. tandfonline.comtandfonline.com
Chemoinformatic approaches are increasingly used to analyze the structural complexity and diversity of natural products like this compound. nih.govresearchgate.net These methods help in understanding the distribution of scaffolds and functional groups across different biological sources and can guide the discovery of new bioactive compounds. researchgate.netrsc.org
Biosynthetic Pathways and Metabolic Investigations of Fasciculatin
Identification of Producing Organisms and Symbionts
The primary sources of fasciculatin are marine sponges, particularly from the Dictyoceratida order. Research has led to the isolation of this compound from several species, indicating a potential chemotaxonomic link.
Ircinia fasciculata : This marine sponge is one of the originally cited sources from which this compound was isolated.
Ircinia wistarii : More recent studies have also identified this compound and related sesterterpenoids from this species. mdpi.com
Acanthella acuta : this compound has been separated from the diethyl ether extracts of this Tunisian sponge. encyclopedia.pub
Sarcotragus spinulosa : Furanosesterterpenes, including this compound, have been detected in this sponge species.
A significant portion of secondary metabolites isolated from sponges, which can have up to 40% of their volume comprised of microorganisms, are believed to be produced by their microbial symbionts. While this compound is consistently isolated from the sponge holobiont, the precise origin—whether synthesized by the sponge itself, its microbial symbionts, or through a collaborative interaction—has not been definitively established.
A major bottleneck in the research and development of sponge-derived metabolites like this compound is the "supply problem." Harvesting from the wild is often unsustainable and yields small quantities of the desired compounds. researchgate.net This has spurred research into cultivation methods, though significant challenges remain.
In Situ Aquaculture : Cultivating sponges in their natural environment is a straightforward approach but is subject to unpredictable environmental conditions. mdpi.com
Ex Situ Aquaculture and Cell Culture : More controlled cultivation in tanks or through sponge cell cultures (primmorphs) offers a potential alternative. mdpi.com However, these methods are still in their infancy. Sponges removed from their native environment and grown in aquaculture may exhibit changes in their secondary metabolite profiles, potentially losing the ability to produce certain compounds like this compound. wikipedia.org The difficulty lies in replicating the complex nutritional requirements and symbiotic relationships found in nature. mdpi.com
Symbiont Cultivation : Given the hypothesis that symbiotic bacteria may be the true producers, efforts have been made to isolate and cultivate these microorganisms. However, a large fraction of sponge-associated microbes remain unculturable using standard techniques, hindering efforts to confirm them as the source of specific metabolites. nih.gov
Table 1: Organisms Associated with this compound Production
| Organism | Phylum | Class | Notes |
|---|---|---|---|
| Ircinia fasciculata | Porifera | Demospongiae | Marine sponge; a primary source of this compound. |
| Ircinia wistarii | Porifera | Demospongiae | Marine sponge known to produce ircinianin-type sesterterpenoids. mdpi.com |
| Acanthella acuta | Porifera | Demospongiae | Marine sponge from which this compound has been isolated. encyclopedia.pub |
| Sarcotragus spinulosa | Porifera | Demospongiae | Marine sponge where furanosesterterpenes like this compound were detected. |
The genetic blueprint for the production of secondary metabolites is typically encoded in biosynthetic gene clusters (BGCs). nih.gov A BGC contains all the necessary genes for constructing a natural product, including those for precursor synthesis, core scaffold assembly (like terpene synthases), and tailoring enzymes (like oxidoreductases), as well as potential transport and regulatory genes. mdpi.comnih.gov
As of this review, the specific biosynthetic gene cluster responsible for this compound production has not been identified or characterized. In silico genome mining of sponge or symbiont genomes using tools like antiSMASH is a common strategy to find BGCs. nih.gov The identification of the this compound BGC would likely involve searching for a sesterterpene synthase (StTS) gene, which would be responsible for creating the C25 backbone, in proximity to genes encoding cytochrome P450 oxidases or other enzymes capable of forming the furan (B31954) ring and other oxidative modifications characteristic of this compound.
Isolation and Cultivation of Marine Sponges and Associated Microorganisms
Elucidation of Proposed Biosynthetic Precursors and Intermediates
The biosynthesis of all terpenoids, including sesterterpenoids, begins with the universal five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.net These are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.
The key precursor specific to sesterterpenoids is Geranylfarnesyl pyrophosphate (GFPP) . wikipedia.orgresearchgate.netresearchgate.net This C25 linear isoprenoid diphosphate (B83284) is formed by the sequential condensation of IPP units with a DMAPP starter unit, catalyzed by prenyltransferase enzymes. researchgate.net
The proposed biosynthetic pathway for this compound is as follows:
Formation of the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). researchgate.netresearchgate.net
Cyclization of GFPP by a dedicated sesterterpene synthase (StTS) to form a foundational carbocyclic sesterterpene skeleton.
A series of post-cyclization modifications, primarily oxidative transformations, catalyzed by tailoring enzymes. These modifications are responsible for creating the distinct furan moiety and other functional groups present in the final this compound structure. mdpi.comresearchgate.net
Enzymatic Transformations and Catalytic Mechanisms within the Pathway
The transformation from the linear GFPP precursor to the complex structure of this compound requires a series of specific enzymatic reactions.
Sesterterpene Synthase (StTS) : The first committed step is the cyclization of GFPP. This reaction is catalyzed by a Type I terpene synthase, which abstracts the diphosphate group to generate a reactive carbocation, initiating a cascade of intramolecular cyclizations to form the core ring system. beilstein-journals.org
Oxidative Enzymes : The formation of the five-membered furan ring is a key transformation. In the biosynthesis of related furanosesterterpenoids from Ircinia, it is hypothesized that this occurs through the partial oxidation of a precursor, which then leads to intramolecular cyclization and rearrangement to yield the heterocycle. mdpi.comresearchgate.net Enzymes such as cytochrome P450 monooxygenases are prime candidates for catalyzing such specific oxidation reactions.
Isotopic Labeling Studies for Pathway Tracing
Isotopic labeling is a powerful technique to trace the metabolic journey of precursors into a final natural product. creative-proteomics.com This method involves feeding an organism with a precursor enriched with a stable isotope (e.g., ¹³C, ¹⁵N) or a radioisotope (e.g., ¹⁴C). researchgate.netcreative-proteomics.com The location of the labels in the isolated final product, determined by NMR spectroscopy or mass spectrometry, provides definitive evidence of the biosynthetic pathway and the origin of each atom. researchgate.netsilantes.com
Despite the utility of this method for elucidating biosynthetic pathways of marine natural products, a review of the literature indicates that specific isotopic labeling studies to trace the biosynthesis of this compound have not been reported. Such studies would be invaluable to confirm GFPP as the direct precursor and to understand the precise sequence of cyclization and rearrangement that forms the this compound scaffold.
Comparative Biosynthesis with Other Terpenoids and Furanoterpenes
The biosynthesis of this compound can be understood by comparing it to the broader family of terpenoids.
Comparison with Other Terpene Classes : All terpenoids share the same initial C5 building blocks (IPP and DMAPP). mdpi.com However, different classes are defined by the length of their specific linear pyrophosphate precursor. Monoterpenes (C10) derive from geranyl pyrophosphate (GPP), sesquiterpenes (C15) from farnesyl pyrophosphate (FPP), and diterpenes (C20) from geranylgeranyl pyrophosphate (GGPP). mdpi.com this compound, as a sesterterpenoid (C25), belongs to a rarer class that utilizes the C25 precursor GFPP. researchgate.netresearchgate.net
Comparison with Other Furanoterpenes : this compound is a member of the furanosesterterpenoid family. The genus Ircinia is particularly well-known for producing a diverse array of these compounds, which often feature a tetronic acid or furan moiety attached to a sesterterpene skeleton. mdpi.comnih.gov This suggests a shared biosynthetic strategy where a common sesterterpene intermediate is acted upon by a conserved set of oxidative enzymes to generate the furan ring, followed by further species-specific modifications to create the observed chemical diversity. The proposed biogenetic conversion of furan moieties into related lactones and lactams in other Ircinia metabolites highlights the central role of oxidative transformations in this chemical family. mdpi.comresearchgate.net
Table 2: Key Precursors in Terpenoid Biosynthesis
| Precursor | Carbon Atoms | Terpenoid Class | Example Compound Class |
|---|---|---|---|
| Geranyl Pyrophosphate (GPP) | C10 | Monoterpenes | Linalool, Limonene |
| Farnesyl Pyrophosphate (FPP) | C15 | Sesquiterpenes | Germacrene, Cadinane |
| Geranylgeranyl Pyrophosphate (GGPP) | C20 | Diterpenes | Kalihinols, Gibberellins |
| Geranylfarnesyl Pyrophosphate (GFPP) | C25 | Sesterterpenes | This compound, Scalarane |
| Squalene (from 2x FPP) | C30 | Triterpenes | Sterols, Hopanoids |
Chemical Synthesis Strategies for Fasciculatin and Its Analogs
Retrosynthetic Analysis of the Fasciculatin Scaffold
A retrosynthetic analysis of a complex natural product involves conceptually breaking it down into simpler, readily available starting materials. hebmu.edu.cn For the this compound scaffold, the analysis would logically begin by disconnecting the furan-containing side chain from the decalin core. This disconnection simplifies the target into two key fragments: a functionalized drimane (B1240787) (or trans-decalin) system and a furan (B31954) precursor.
The primary bond disconnections in a plausible retrosynthesis would be:
C-C Bond between Decalin Core and Furan Side Chain: This is a key disconnection, transforming the problem into the synthesis of a decalin intermediate and a separate furan-containing fragment that can be coupled together.
Furan Ring Construction: The 3-substituted furan ring itself can be disconnected using established furan synthesis methodologies, potentially leading back to a 1,4-dicarbonyl compound or an appropriate alkyne/alkene precursor.
Decalin Ring System: The trans-fused decalin core, a common motif in drimane sesquiterpenoids, can be disconnected through several powerful reactions. Strategies often involve envisioning its formation via an intramolecular Diels-Alder reaction, a polyolefin cyclization cascade, or the Robinson annulation to build the second ring onto a pre-existing cyclohexanone (B45756) derivative. hebmu.edu.cngroenkennisnet.nl
This approach breaks the complex target into manageable subunits, for which well-established synthetic methods exist. The challenge lies in executing these steps in the forward synthesis with the correct chemo-, regio-, and stereoselectivity.
Total Synthesis Approaches to this compound
While a dedicated total synthesis of this compound has not been extensively documented, the synthetic routes established for structurally analogous furanosesquiterpenes like pallescensin A offer a clear blueprint. researchgate.netresearchgate.net These approaches often start from common, commercially available chiral building blocks to establish the core stereochemistry early in the synthesis.
One common strategy begins with a chiral trans-decalone derivative, which already contains the fused six-membered ring system with the correct relative stereochemistry. For example, the (+)-Wieland-Miescher ketone is a frequent starting point for many terpenoid syntheses. researchgate.net An alternative powerful approach involves a furan-terminated cationic cyclization, which can construct the bicyclic core and install the furan moiety in a highly efficient manner. researchgate.net
A hypothetical synthesis of this compound would likely proceed by first constructing a functionalized trans-decalin core, followed by the attachment and elaboration of the furan side chain. The specific substitution pattern of this compound would guide the choice of reagents and reactions to ensure the correct placement of methyl groups and other functionalities.
Key Synthetic Transformations and Methodologies
The synthesis of drimane and furanosesquiterpenoid skeletons relies on a diverse toolkit of powerful chemical reactions. Modern synthetic methods allow for the efficient construction of these complex scaffolds.
Gold-Catalyzed Tandem Reactions: For the assembly of the drimane core, gold-catalyzed tandem reactions of 1,7-diynes have been developed. These powerful transformations can form multiple chemical bonds and stereocenters in a single step, rapidly building molecular complexity. nih.gov
Alkylation and Conjugate Addition: A common method for building the carbon framework involves the regioselective alkylation of a cyclohexenone intermediate, such as Hagemann's ester, with a furan-containing electrophile. This is often followed by a 1,4-conjugate addition using a Gilman reagent (a lithium diorganocopper) to install a key methyl group with high stereocontrol. researchgate.net
Cycloaddition Reactions: The intramolecular Diels-Alder reaction is a cornerstone of polycyclic synthesis. hebmu.edu.cn A suitably designed triene precursor can be cyclized to form the decalin system with excellent control over the ring junction stereochemistry.
Ring-Opening Carbonylation: Advanced methods, such as the palladium-catalyzed ring-opening of cyclopropanols followed by carbonylation, have been used to create key γ-ketoester intermediates in the synthesis of other complex sesquiterpenes. nih.gov This highlights the innovative strategies available for constructing challenging structural motifs.
Control of Stereochemistry and Regioselectivity
Achieving the correct three-dimensional structure is paramount in natural product synthesis. For a molecule like this compound, this involves controlling the stereochemistry of the trans-decalin ring fusion and the multiple stereocenters on the core.
Chiral Pool Synthesis: A highly effective strategy is to start with a readily available chiral molecule, such as (+)-sclareolide, a natural labdane (B1241275) diterpenoid. nih.gov The inherent stereochemistry of the starting material is then carried through the synthetic sequence, setting the absolute configuration of the final product.
Substrate Control: Existing stereocenters in an intermediate can direct the stereochemical outcome of subsequent reactions. For example, reductions or alkylations often occur from the less sterically hindered face of the molecule, leading to a predictable stereochemical outcome.
Stereoselective Reactions: The use of stereoselective reagents and catalysts is crucial. For instance, reductions of ketones to alcohols can be performed with high stereoselectivity using reagents like sodium borohydride (B1222165) in the presence of a cerium salt (Luche reduction), which can favor axial attack to produce an equatorial alcohol. researchgate.net
Regioselectivity, or the control of where a reaction occurs on a multifunctional molecule, is often managed by the careful choice of reaction conditions and protecting groups. For instance, the formylation of a trans-decalone can be directed to a specific position, allowing for further selective transformations at that site. groenkennisnet.nl
Protecting Group Strategies and Reaction Sequences
In a multi-step synthesis, protecting groups are often essential to temporarily mask reactive functional groups, preventing them from interfering with reactions elsewhere in the molecule. For example, a ketone might be protected as a ketal, or an alcohol as a silyl (B83357) ether, while other transformations are carried out. acs.org The choice of protecting groups is critical; they must be stable to the reaction conditions used but easily removable later without disturbing the rest of the molecule.
A plausible reaction sequence for a this compound-type molecule, based on related syntheses, might involve:
Construction of a chiral cyclohexenone intermediate.
Robinson annulation to form the second ring of the decalin system.
Stereoselective reduction of a ketone and/or installation of methyl groups.
Introduction of the furan side chain via alkylation or a coupling reaction.
Final functional group manipulations and deprotection steps to yield the natural product.
Notably, some modern synthetic strategies aim for "redox-economic" approaches that minimize the need for protecting groups and oxidation/reduction steps, leading to more efficient and elegant syntheses, as demonstrated in the total synthesis of pallambins C and D. nih.gov
Semi-Synthesis from Related Natural Products
Semi-synthesis, the chemical modification of an abundant, structurally related natural product to produce a less accessible target, is a powerful and common strategy. hebmu.edu.cn For this compound, a logical starting point would be a more readily available drimane sesquiterpenoid. For example, drimenol (B159378), which can be isolated from Drimys winterii, possesses the core drimane skeleton. hebmu.edu.cn
A semi-synthetic approach to this compound from a precursor like drimenol would require the chemical elaboration of the C-11 and C-12 positions to install the furan ring. This could involve a series of oxidations and functional group interconversions to build up the necessary precursor for furan formation. This approach leverages the pre-existing, stereochemically defined core provided by nature, significantly shortening the synthetic route compared to a total synthesis from simple starting materials.
Development of Structure-Guided Analogs and Derivatives
The synthesis of analogs and derivatives—molecules with structures similar to the natural product—is crucial for understanding structure-activity relationships (SAR) and developing new therapeutic agents. nih.govacs.org By systematically modifying different parts of the this compound molecule, chemists can identify which functional groups are essential for its biological activity.
Although specific studies on this compound analogs are scarce, the principles are well-established from work on related compounds. For example, in the synthesis of xylodonin A, several analogs were prepared by modifying the core structure. nih.gov These analogs were then tested for cytotoxic activity, revealing that small structural changes could significantly impact biological function, sometimes leading to compounds with improved activity and lower toxicity compared to existing drugs. nih.gov
A similar program for this compound would involve:
Modification of the furan ring (e.g., replacing it with other heterocycles).
Alteration of the substitution pattern on the decalin core.
Changes to the stereochemistry at various centers.
These synthetic efforts would provide valuable tools for probing the biological targets of this compound and potentially lead to the development of new compounds with optimized properties.
Design Principles for Structural Diversity
The development of structurally diverse analogs from a natural product scaffold is a cornerstone of medicinal chemistry and drug discovery. While specific design principles for this compound analogs are not documented due to the absence of its total synthesis, general principles can be inferred from the synthesis of related compounds like variabilin (B611640) and other complex natural products. nih.govnih.gov
The primary goal is often to create molecules with improved potency, selectivity, stability, or with novel biological activities. Key design principles include:
Stereochemical Control: The precise three-dimensional arrangement of atoms is critical for biological activity. Synthetic strategies often focus on achieving high stereoselectivity to produce a single enantiomer or diastereomer. The synthesis of (18S)-variabilin, for instance, was specifically designed to obtain the natural stereoisomer, which involved the strategic use of enzymes to control the stereochemistry at a key chiral center. vulcanchem.commdpi.com This allows for the study of how specific stereoisomers interact with biological targets.
Scaffold Simplification: Complex natural products can be challenging and costly to synthesize. A common design principle is to create simplified analogs that retain the core pharmacophore—the essential structural features required for biological activity—while being more synthetically accessible. nih.gov This approach facilitates the rapid generation of derivatives for structure-activity relationship (SAR) studies.
Functional Group Modification: The systematic replacement or modification of functional groups on the natural product scaffold is a fundamental strategy. This can involve altering alkyl chains, introducing aromatic rings, or changing the oxidation state of certain groups. For example, in the development of other natural product-based inhibitors, the introduction of aromatic groups at specific positions has been shown to lead to more potent compounds. nih.gov
Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing the molecule's pharmacological properties. For instance, the tetronic acid moiety found in variabilin could be replaced with other acidic heterocycles to probe its importance and potentially improve drug-like properties.
Hybridization and Dimerization: Combining two or more pharmacophores into a single molecule can lead to compounds with dual or enhanced activity. Dimerized analogs of some natural products have been synthesized to evaluate their ability to interact with multiple active sites simultaneously. nih.gov
Synthetic Routes to Modified Scaffolds
Given the lack of a reported synthesis for this compound, this section details the synthetic routes developed for its close structural relative, variabilin. These syntheses exemplify the strategies required to construct the characteristic furanosesterterpene framework and can be considered as routes to a modified or analogous scaffold.
Two primary strategies have been successfully employed for the asymmetric synthesis of variabilin, each utilizing a different key reaction to establish the crucial stereochemistry.
Route 1: Enzymatic Desymmetrization
The first asymmetric synthesis of (18S)-variabilin was accomplished using a lipase-catalyzed reaction as the key step to introduce the chiral center. mdpi.comresearchgate.net This bio-catalytic approach is valued for its high selectivity under mild reaction conditions.
The general strategy involves:
Preparation of a Pro-chiral Precursor: A symmetrical (pro-chiral) diol containing the terpene skeleton is synthesized first.
Enzymatic Asymmetric Acetylation: A lipase, such as Lipase PS, is used to selectively acetylate one of the two hydroxyl groups of the propanediol (B1597323) precursor. mdpi.com This desymmetrization step creates a monoacetate with high enantiomeric excess, thereby establishing the (R) or (S) configuration at the new chiral center.
Elaboration to the Final Product: The resulting chiral building block is then converted through a series of subsequent chemical steps into the final natural product, (18S)-variabilin.
Route 2: Catalytic, Asymmetric "Interrupted" Feist–Bénary Reaction
An alternative approach to the asymmetric total synthesis of (-)-variabilin (B1217696) employs a novel organocatalytic reaction to construct the furan ring and introduce the necessary stereocenters simultaneously. vulcanchem.com
The key features of this route are:
Feist–Bénary Furan Synthesis: The classic Feist–Bénary reaction involves the condensation of a chloro-ketone with a β-dicarbonyl compound to form a furan.
Asymmetric Interruption: In this modified, catalytic version, the reaction is "interrupted" in an asymmetric fashion, allowing for the creation of the two stereogenic centers found in the variabilin core with high control. vulcanchem.com This step is crucial as it sets the absolute stereochemistry of the molecule early in the synthetic sequence.
Completion of the Synthesis: Following the key furan-forming reaction, the remainder of the terpene side chain is attached and the molecule is elaborated to afford the final variabilin product.
These distinct approaches highlight the versatility of modern organic synthesis in tackling the construction of complex natural product scaffolds. The choice of route often depends on the availability of starting materials, the desired scale of the synthesis, and the specific stereoisomer being targeted.
Table of Synthetic Strategies for the Variabilin Scaffold
| Strategy | Key Reaction | Reagents/Catalyst | Purpose | Ref |
| Enzymatic Desymmetrization | Asymmetric acetylation | Lipase PS, Vinyl Acetate | Establishes the key C-18 stereocenter with high enantiomeric purity. | mdpi.com |
| Asymmetric Catalysis | "Interrupted" Feist–Bénary Reaction | Organocatalyst | Constructs the furan ring while simultaneously setting two stereogenic centers. | vulcanchem.com |
Molecular and Cellular Mechanisms of Action of Fasciculatin
Target Identification and Validation at the Molecular Level
The precise molecular targets of fasciculatin, a furanosesterterpene isolated from marine sponges, are not yet fully elucidated. However, various scientific approaches are being employed to identify and validate its direct binding partners and understand its mechanism of action at a molecular level.
Proteomic Approaches for Protein-Ligand Interactions
Modern proteomic techniques are crucial in the unbiased identification of protein targets for small molecules like this compound. davuniversity.orgnih.gov Methods such as Drug Affinity Responsive Target Stability (Darts) and Activity-Based Protein Profiling (ABPP) offer powerful platforms for this purpose. nih.govcreative-biolabs.com
Darts operates on the principle that a protein's stability is altered upon binding to a small molecule, rendering it more or less susceptible to proteolysis. creative-biolabs.com This change can be detected by techniques like SDS-PAGE or mass spectrometry, allowing for the identification of potential binding partners from complex cellular lysates without modifying the compound itself. creative-biolabs.com
ABPP, on the other hand, utilizes chemical probes to covalently label the active sites of enzymes. nih.govwhiterose.ac.uk A competitive ABPP approach could be employed where a broad-spectrum probe is used in the presence and absence of this compound. A decrease in the labeling of a specific protein in the presence of this compound would suggest a direct interaction. whiterose.ac.uk These proteomic strategies are instrumental in the deconvolution of a compound's targets and potential off-target effects. davuniversity.orgbiognosys.com
Enzymatic Assays for Inhibition or Activation Kinetics
Once potential protein targets are identified, enzymatic assays are essential to validate these interactions and to quantify the functional effect of this compound. These assays measure the rate of an enzymatic reaction and can determine whether this compound acts as an inhibitor or an activator. clinical-laboratory-diagnostics.com
Kinetic studies are performed by incubating the enzyme with its substrate and varying concentrations of this compound. nih.gov By measuring the reaction velocity at different substrate and inhibitor concentrations, key kinetic parameters such as the inhibition constant (Ki) or the activation constant (Ka) can be determined. These values provide a quantitative measure of the potency of this compound's effect on the enzyme. pnas.org For instance, a continuous chromogenic assay can be used to monitor inhibition kinetics in real-time. kcl.ac.uk
Receptor Binding Studies and Competitive Ligand Displacement
If this compound is hypothesized to interact with a receptor, binding studies are performed to confirm this interaction and to determine its affinity. These studies often use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest.
In a competitive ligand displacement assay, the receptor is incubated with the labeled ligand in the presence of increasing concentrations of this compound. If this compound binds to the same site as the labeled ligand, it will compete for binding, resulting in a decrease in the measured signal from the labeled ligand. The concentration of this compound that displaces 50% of the labeled ligand (IC50) can then be used to calculate its binding affinity (Ki). Such binding studies have been instrumental in characterizing the interactions of other molecules with their receptors. researchgate.netnih.gov
Cellular Responses and Phenotypes Induced by this compound In Vitro
Studies on the effects of this compound at the cellular level have revealed insights into its biological activities, particularly concerning cell growth and the modulation of the immune system.
Investigations into Cell Proliferation and Viability
This compound has been evaluated for its effects on the in vitro growth of several human tumor cell lines. nih.gov Research has shown that this compound exhibits a dose-dependent inhibitory effect on the growth of certain cancer cells. nih.govmdpi.com For instance, in one study, this compound demonstrated moderate cytotoxicity against MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) cell lines. nih.govmdpi.com The growth inhibitory effects are typically quantified by the GI50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth. nih.govresearchgate.net
The sulforhodamine B (SRB) assay is a common method used to assess cell proliferation and viability in these studies. nih.govresearchgate.net This assay relies on the ability of SRB to bind to basic amino acids of cellular macromolecules, providing a measure of total protein content, which is proportional to the cell number. researchgate.net
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 47.11 ± 0.93 |
| NCI-H460 | Non-Small Cell Lung Cancer | 64.49 ± 0.84 |
| SF-268 | CNS Cancer | 72.45 ± 2.19 |
Table 1: Growth Inhibitory (GI50) concentrations of this compound on various human tumor cell lines after 48 hours of continuous exposure. Data is expressed as mean ± SEM. nih.govresearchgate.net
Modulation of Cellular Signaling Pathways (e.g., immunomodulation, lymphocyte proliferation)
The immunomodulatory potential of this compound has also been investigated. mdpi.comscispace.com Specifically, its effect on the proliferation of human lymphocytes has been studied. nih.govmdpi.com In contrast to its effects on cancer cells, this compound was found to be inactive on the proliferation of human lymphocytes induced by phytohemagglutinin (PHA), a mitogen that stimulates T-cell division. nih.govmdpi.com This lack of effect on normal lymphocyte proliferation at concentrations that inhibit tumor cell growth suggests a potential tumor-specific sensitivity of the compound. nih.gov
The assessment of lymphocyte proliferation is often carried out using a modified colorimetric MTT assay. researchgate.net This assay measures the metabolic activity of the cells, which is an indicator of cell viability and proliferation. The lack of an antiproliferative effect on normal lymphocytes is a significant finding, as it suggests that this compound may not have a general cytotoxic effect on all dividing cells. nih.govmdpi.com
| Cell Type | Assay | Activity |
|---|---|---|
| Human Lymphocytes | PHA-induced proliferation | Inactive |
Table 2: Effect of this compound on human lymphocyte proliferation. nih.govmdpi.com
Effects on Cellular Adhesion and Motility
A comprehensive search of scientific literature yields no direct evidence or published studies detailing the effects of the chemical compound this compound on cellular adhesion or motility. The intricate processes by which cells attach to their surroundings and move are governed by a complex interplay of cell surface receptors, cytoskeletal dynamics, and signaling molecules. At present, there is no research to indicate whether this compound interacts with any of these components or modulates cell-cell or cell-matrix junctions. The potential for this compound to either promote or inhibit cell migration, a critical process in development, immune response, and disease, is an open and compelling question for future investigation.
Investigation of Downstream Molecular Events
Consistent with the lack of data on its effects on cellular behavior, there is a corresponding absence of information regarding the downstream molecular events that might be triggered by this compound. Research into changes in gene expression or post-translational modifications of proteins following cellular exposure to this compound has not been reported.
Table 1: Summary of Research Findings on this compound's Molecular and Cellular Effects
| Research Area | Findings |
| Cellular Adhesion | No published data available. |
| Cellular Motility | No published data available. |
| Gene Expression Changes | No published data available. |
| Protein Post-Translational Modifications | No published data available. |
The table above starkly illustrates the nascent stage of research into the biological functions of Fasciculin. While one study has noted its cytotoxic effects against certain cancer cell lines, the underlying mechanisms for this activity have not been elucidated. mdpi.com It is unknown if this cytotoxicity is a result of interference with adhesion, motility, or other cellular processes.
Structure Activity Relationship Sar Studies of Fasciculatin and Its Derivatives
Systematic Modification of the Fasciculatin Scaffold and Side Chains
Systematic modification of the fasciculin molecule, particularly through chemical alteration of its amino acid side chains, has provided critical insights into its mechanism of action. A key study in this area involved the acetylation of amino groups in fasciculin 2 with acetic anhydride (B1165640) to determine their importance for its inhibitory activity against acetylcholinesterase. nih.gov
The acetylation of the ε-amino groups of specific lysine (B10760008) (Lys) residues and the α-amino group at the N-terminus resulted in derivatives with varying degrees of reduced activity. The modification of Lys-25, which possesses the most reactive amino group, led to a 65% decrease in activity. This modification did not appear to cause significant structural changes, as confirmed by circular dichroism spectroscopy. nih.gov
More substantial effects were observed upon acetylation of lysine residues within a identified cationic cluster. Modification of Lys-32 and Lys-51 resulted in activity reductions of 72% and 57%, respectively. nih.gov These findings underscore the critical role of these specific positively charged residues in the interaction with the target enzyme. The results of these systematic modifications are summarized in the table below.
| Modified Residue/Group | Type of Modification | Resulting Activity Retained (%) | Key Observation |
|---|---|---|---|
| α-amino group | Acetylation | 72% | Moderate impact on activity. nih.gov |
| Lys-25 (ε-amino) | Acetylation | ~35% (65% activity loss) | Most reactive amino group; modification does not cause major structural perturbation. nih.gov |
| Lys-32 (ε-amino) | Acetylation | ~28% (72% activity loss) | Part of the key cationic cluster; modification has a large effect on activity. nih.gov |
| Lys-51 (ε-amino) | Acetylation | ~43% (57% activity loss) | Part of the key cationic cluster; significant impact on activity. nih.gov |
| Lys-58 (ε-amino) | Acetylation | 28% - 43% | Contributes to overall activity, but to a lesser extent than Lys-32 and Lys-51. nih.gov |
Identification of Key Pharmacophoric Elements and Active Motifs
The pharmacophore of a molecule represents the essential spatial arrangement of features responsible for its biological activity. For fasciculin, SAR studies have identified several key elements crucial for its potent inhibition of acetylcholinesterase.
The primary active motif is a distinct cationic cluster formed by the side chains of Lys-32, Lys-51, Arginine (Arg)-24, and Arg-28. nih.gov The importance of this positively charged region is highlighted by the dramatic loss of activity when its lysine residues are neutralized via acetylation. nih.gov Further analysis of homologous toxins reveals that Lys-32 is a unique residue in fasciculin, suggesting its specialized role in binding. Based on these modification studies, Lys-25, Lys-32, and Lys-51 are considered to be located within the active site of the toxin. nih.gov
Fasciculin does not bind to the catalytic active site of AChE but rather to the peripheral anionic site (PAS) at the entrance of the active site gorge. researchgate.netmdpi.com The interaction is highly specific, and studies have identified key aromatic residues within the AChE's PAS that are critical for fasciculin binding. These include Tryptophan (Trp) 286, Tyrosine (Tyr) 72, and Tyr 124. nih.gov The complementary surfaces on the fasciculin molecule that interact with these residues are therefore essential components of its pharmacophore.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling involves the creation of mathematical models to correlate the chemical structure of compounds with their biological activity. ijpsr.com These models use molecular descriptors—numerical representations of physicochemical properties or structural features—to predict the activity of new or untested compounds. ijpsr.com The general form of a QSAR model can be expressed as: Activity = f(physicochemical properties and/or structural properties) + error.
While extensive QSAR studies have been conducted on various classes of acetylcholinesterase inhibitors, such as tacrine (B349632) and its analogs, specific and comprehensive QSAR models for a series of fasciculin derivatives have not been widely reported in the literature. indexcopernicus.commdpi.com The development of such a model would require a dataset of fasciculin analogs with systematically varied structures and their corresponding measured inhibitory activities. Once developed, a validated QSAR model could predict the potency of novel fasciculin analogs prior to their synthesis, thereby accelerating the design of new inhibitors. researchgate.net
Computational Approaches to SAR (e.g., molecular docking, pharmacophore mapping)
Computational methods are powerful tools for investigating the structure-activity relationships of ligands like fasciculin. The availability of the high-resolution crystal structure of the fasciculin-acetylcholinesterase complex has been fundamental to these approaches. nih.gov
Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule to another. mdpi.com Docking simulations have been instrumental in visualizing and analyzing the precise interactions between fasciculin and the peripheral anionic site (PAS) of AChE. These studies confirm that fasciculin acts as a "gorge-blocker," preventing the substrate, acetylcholine, from accessing the catalytic machinery deep within the enzyme. researchgate.net Computational analyses can detail the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts between fasciculin's key residues (like the cationic cluster) and the AChE's PAS residues (such as Trp286, Tyr72, and Tyr124). nih.govoup.com
Pharmacophore Mapping: Based on the known structure of the fasciculin-AChE complex, a structure-based pharmacophore model can be generated. This model defines the essential 3D arrangement of features, such as hydrogen bond donors/acceptors, aromatic rings, and positive charges, that are required for binding. oup.com Such a model serves as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules that could potentially bind to the same site and mimic the inhibitory action of fasciculin.
Design and Synthesis of New Analogs with Modulated Activities
The insights gained from SAR and computational studies provide a rational basis for the design and synthesis of new molecules with tailored activities. The goal is to create smaller, non-peptidic analogs that retain the potent inhibitory activity of fasciculin while offering improved pharmacological properties.
An example of this approach involves the rational design of peptide analogs that target the AChE peripheral anionic site, the same site targeted by fasciculin. In one such study, a computer-aided strategy involving the position-specific insertion of aromatic residues into a natural PAS-targeting peptide sequence was employed. This led to the development of an analog, designated W3, which exhibited a 30-fold increase in inhibitory activity against AChE compared to the original peptide. This work highlights the importance of aromatic residues in modulating AChE activity, a feature critical to fasciculin's interaction as well.
The synthesis of such novel analogs involves complex organic chemistry techniques. For non-peptide mimics, a common strategy is to use a central scaffold upon which the key pharmacophoric elements—such as a positive charge and aromatic groups positioned at specific distances—are built. The synthesis of new heterocyclic compounds is a frequent approach in medicinal chemistry to create novel core structures for drug candidates. While not direct analogs of fasciculin, the principles of designing and synthesizing molecules like quinoxaline (B1680401) derivatives or other heterocyclic systems to inhibit enzyme targets are broadly applicable. The ultimate aim is to translate the structural knowledge of a potent natural toxin like fasciculin into the development of new, effective therapeutic agents.
Preclinical Biological Activity Investigations of Fasciculatin
In Vitro Bioactivity Assays
In vitro studies are fundamental in elucidating the bioactivity of natural compounds in a controlled laboratory setting. Fasciculatin has been evaluated through several such assays.
The ability of this compound to prevent the settlement of marine organisms, a key process in biofouling, has been investigated. Studies have utilized the cyprid larvae of the barnacle Balanus amphitrite, a common model organism for antifouling research. In these assays, this compound demonstrated significant anti-settlement activity. researchgate.net When tested at a concentration of 25 µg/mL, it was shown to be active and nontoxic to the larvae. researchgate.net
Table 1: Antifouling Activity of this compound against Balanus amphitrite Larvae
| Compound | Concentration (µg/mL) | % Settlement | % Survival | Reference |
|---|---|---|---|---|
| This compound | 25 | 58.0 | 100 | researchgate.net |
The cytotoxic potential of this compound has been evaluated against a panel of human tumor cell lines. Research has shown that this compound exhibits a moderate, dose-dependent growth inhibitory effect after continuous exposure for 48 hours. biorxiv.orggeomar.de The compound's potency was found to be similar across different cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268), indicating a lack of selectivity. geomar.de
Table 2: Cytotoxic Effect of this compound on Human Tumor Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µg/mL)¹ | Reference |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5.3 ± 0.9 | biorxiv.orggeomar.de |
| NCI-H460 | Non-Small Cell Lung Cancer | 4.2 ± 0.2 | biorxiv.orggeomar.de |
| SF-268 | CNS Cancer | 4.8 ± 0.3 | biorxiv.orggeomar.de |
¹GI₅₀: Concentration of the compound that causes a 50% inhibition of tumor cell growth. Results are expressed as mean ± SEM. geomar.de
Investigations into the antimicrobial properties of this compound have revealed significant activity against certain pathogenic bacteria. researchgate.net Specifically, in an assay assessing its effects on various microbes, this compound demonstrated notable inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Streptococcus pyogenes. researchgate.net
To assess its potential effects on the immune system, this compound was evaluated for its influence on mitogen-induced human lymphocyte proliferation. biorxiv.orggeomar.de Despite its cytotoxic activity against cancer cell lines, this compound was found to be inactive in the lymphocyte proliferation assay. geomar.de At concentrations that effectively inhibit tumor cell growth, it did not prevent the proliferation of normal peripheral blood lymphocytes, suggesting it does not possess significant immunomodulatory activity in this context. biorxiv.orggeomar.de
Antimicrobial Activity against Pathogenic Strains
In Vivo Model Systems for Mechanistic Studies (e.g., invertebrate or lower vertebrate models)
While extensive in vivo mechanistic studies are limited, some research has utilized lower vertebrate models to assess the toxicity of this compound.
This compound, isolated from marine sponges such as Ircinia fasciculata and Ircinia variabilis, has been subjected to in vivo toxicity screening using a fish lethality assay. researchgate.net These studies have demonstrated that this compound possesses high ichthyotoxic (fish-killing) properties. geomar.deresearchgate.net This potent toxicity against fish is considered a likely chemical defense mechanism for the source sponge, protecting it against predation by generalist predator fish. researchgate.net While the specific experimental parameters of these assays, such as the exact fish species or concentrations used, are not always detailed, the consistent outcome points to a significant toxic effect in this in vivo model system. researchgate.net
Evaluation of Specific Biological Effects and Mechanistic Insights
This compound is a linear furanosesterterpene natural product first isolated from the marine sponge Ircinia fasciculata and subsequently identified as a major secondary metabolite in other sponges of the same genus, such as Ircinia variabilis. nih.govresearchgate.net Preclinical research has primarily focused on evaluating its cytotoxic effects against various cancer cell lines.
Investigations have demonstrated that this compound exhibits a dose-dependent growth inhibitory effect on several human tumor cell lines. nih.govresearchgate.net A key study evaluated its activity against a panel of three human cancer cell lines after 48 hours of continuous exposure. The compound showed moderate, non-selective cytotoxicity across all tested lines. nih.gov Specifically, the concentrations required to cause a 50% inhibition of cell growth (GI₅₀) were determined to be 47.11 ± 0.93 µM for the MCF-7 breast cancer cell line, 64.49 ± 0.84 µM for the NCI-H460 non-small cell lung cancer cell line, and 72.45 ± 2.19 µM for the SF-268 central nervous system (CNS) cancer cell line. researchgate.net In contrast to its effects on cancer cells, this compound was found to be inactive on the mitogen-induced proliferation of normal human lymphocytes, suggesting a potential tumor-specific sensitivity. nih.govresearchgate.net Additionally, earlier studies have noted that this compound displays high toxicity in fish lethality assays. researchgate.net
While direct mechanistic studies on this compound are limited, research into the bioactivity of structurally related furanosesterterpenes offers potential insights. The cytotoxic action of these compounds is often linked to the inhibition of critical cellular processes. For instance, a study on an inseparable mixture of the furanosesterterpenes (8E,13Z,20Z)-strobilinin and (7E,13Z,20Z)-felixinin, isolated from a Psammocinia sponge, revealed that their antiproliferative effect on HeLa cells was due to cell cycle arrest in the S phase. nih.gov This S-phase arrest was a direct result of inhibited DNA synthesis, with DNA topoisomerase I and polymerase alpha-primase identified as the primary molecular targets. nih.gov Given the structural similarities, it is plausible that this compound may exert its cytotoxic effects through a similar mechanism involving the disruption of DNA replication and cell cycle progression. Further supporting this, structure-activity relationship studies on other marine sesterterpenoids suggest that the γ-lactone moiety, a feature present in this compound as a tetronic acid ring, is a key functional group for cytotoxic and leishmanicidal activity. researchgate.netmdpi.com
Table 1. In Vitro Biological Activity of this compound.
Comparative Analysis of Biological Activities Across Structurally Diverse Derivatives
The scientific literature contains limited to no information regarding the synthesis and biological evaluation of synthetic derivatives of this compound. Therefore, a comparative analysis must be drawn from studies of other naturally occurring, structurally related sesterterpenoids, primarily those also isolated from Ircinia and related sponge genera. These compounds share the linear sesterterpene backbone but feature variations in their functional groups and stereochemistry, which can lead to different biological activities.
One of the most well-studied related compounds is variabilin (B611640), which shares the furan (B31954) and tetronic acid termini with this compound. A comparative bioactivity study of variabilin and its analogues, including some stable oxidation products, revealed that neither the furan nor the tetronic acid moiety was essential for its in vitro antiviral activity. researchgate.net This finding is significant as it suggests that for certain biological effects, the core hydrocarbon chain may be the primary pharmacophore, while the terminal rings, crucial for the cytotoxicity of other sesterterpenoids, may modulate activity or confer different biological functions.
Another related natural product, palinurin, which also possesses a tetronic acid moiety, was found to act as an allosteric inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.netrsc.org This mechanism is distinct from the DNA replication inhibition proposed for other cytotoxic furanosesterterpenes, highlighting how subtle structural differences can lead to entirely different molecular targets and biological outcomes.
Furthermore, research on other classes of sesterterpenoids, such as the scalaranes, has shown that biological activity is highly sensitive to minor structural modifications. For example, studies on furan- and pyrrole-containing scalarane sesterterpenoids demonstrated that changing a furan to a pyrrole (B145914) ring reduced cytotoxicity, and a change in the stereochemistry at a single carbon (C-16) could abolish cytotoxic activity altogether. mdpi.com While not linear furanosesterterpenes, these findings underscore the critical importance of specific structural and stereochemical features for the bioactivity of the broader sesterterpenoid class. This suggests that any future synthesis of this compound derivatives would need to carefully consider the stereochemistry and the nature of the terminal functional groups to either enhance its known cytotoxic activity or explore novel biological functions.
Compound Names Mentioned in this Article
Advanced Analytical and Spectroscopic Characterization Methods in Fasciculatin Research
Chromatographic Techniques for Isolation, Purity Assessment, and Quantification
Chromatography is a cornerstone in natural product chemistry, allowing for the separation of complex mixtures into individual components. nih.gov For a compound like Fasciculatin, which is present in a complex biological matrix, chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermolabile compounds like this compound. iftmuniversity.ac.injneonatalsurg.com It is widely used for the final purification of natural products and for assessing the purity of isolated compounds. jneonatalsurg.com Initial isolation of this compound from the chloroform (B151607) extract of the marine sponge Ircinia variabilis has been accomplished using column chromatography on silica (B1680970) gel, a foundational chromatographic technique. oup.com HPLC offers significantly higher resolution and speed compared to traditional column chromatography. iftmuniversity.ac.in
In the context of this compound research, reversed-phase HPLC (RP-HPLC) would be the most probable method for purity assessment and quantification. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. While specific validated HPLC methods for the routine quantification of this compound are not widely published, a general approach can be outlined based on the analysis of similar sesterterpenoids. nih.govmdpi.com Detection is typically achieved using a Diode-Array Detector (DAD), which can provide UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. shimadzu.com
Table 1: Representative HPLC Parameters for the Analysis of Sesterterpenes
| Parameter | Typical Value / Description |
| Instrument | High-Performance Liquid Chromatography system |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (ACN) and Water (H₂O) |
| Gradient | e.g., 70% ACN to 100% ACN over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detector | Diode-Array Detector (DAD) |
| Detection λ | 210-400 nm (Monitoring at specific wavelengths, e.g., 254 nm) |
| Injection Vol. | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a gold standard for the identification of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com In marine natural product research, GC-MS is often used to analyze the profile of fatty acids and more volatile terpenoids or sterols within an organism. nih.gov
The direct analysis of this compound (Molecular Weight: 398.5 g/mol ) by GC-MS is challenging due to its relatively low volatility and potential for thermal degradation in the high-temperature GC injection port. wikipedia.org Sesterterpenes are generally considered non-volatile and are not typically analyzed directly by GC-MS. For GC-MS analysis to be feasible, this compound would likely require chemical derivatization to create a more volatile and thermally stable analogue. To date, specific GC-MS analytical methods for this compound have not been detailed in the available scientific literature.
High-Performance Liquid Chromatography (HPLC)
Metabolomics and Lipidomics Approaches for Global Analysis of this compound Metabolism
Metabolomics and lipidomics are "omics" technologies that aim to comprehensively analyze the complete set of metabolites (the metabolome) and lipids (the lipidome) within a biological sample. nih.govnih.gov These approaches are increasingly applied to marine sponges to understand their complex chemical ecology and the biosynthetic origins of their secondary metabolites. nih.gov Sponges of the genus Ircinia are known to produce a diverse array of sesterterpenes, and metabolomic studies can reveal the chemical diversity of the sponge holobiont—the sponge and its associated microbial symbionts. nih.govasm.org
LC-MS-based metabolomics is a particularly powerful tool for this purpose. nih.gov By analyzing the crude extracts of Ircinia sponges, researchers can generate a chemical inventory. This allows for the identification of not only known compounds like this compound and its analogues but also for the discovery of new, related metabolites. researchgate.net While studies providing a global analysis specifically of this compound's metabolic pathway or its degradation products are not yet prominent, untargeted metabolomics of the source sponge, Ircinia variabilis, provides the essential framework for such investigations. nih.gov These analyses can highlight variations in the chemical profile of the sponge based on environmental conditions or geographical location, offering clues into the biosynthesis and ecological role of this compound. asm.org
Advanced Imaging Techniques for Cellular Localization and Dynamics
Understanding where a natural product is located within the tissues of the source organism can provide significant insights into its biological function and biosynthesis. Advanced imaging techniques, such as fluorescence microscopy and mass spectrometry imaging, are powerful tools for determining the cellular and subcellular localization of specific molecules.
In the context of marine sponges, chemical defense compounds are often concentrated in specific cells, such as spherulous cells, which can be visualized through microscopy. researchgate.net While specific studies employing advanced imaging to determine the cellular localization of this compound within Ircinia sponges have not been reported in the searched literature, the potential for such studies is clear. For instance, if a fluorescent derivative of this compound could be synthesized, it could be used as a probe in fluorescence microscopy to visualize its uptake and distribution in target cells or its location within the sponge tissue. Furthermore, techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging mass spectrometry could potentially map the distribution of this compound directly in sponge tissue sections, providing a label-free method to visualize its localization. Such studies would be invaluable in understanding the ecological role of this compound, for example, whether it is a stored chemical defense against predators. uchicago.edu
Future Research Directions and Unresolved Questions for Fasciculatin
Complete Elucidation of Biosynthetic Pathways and Regulatory Mechanisms
A fundamental unresolved question is how Ircinia fasciculata or its associated symbionts construct Fasciculatin. The biosynthesis of sesterterpenoids (C25 terpenes) is known to originate from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org In fungi and some plants, single bifunctional enzymes containing both a prenyltransferase (PT) domain for chain elongation and a terpene synthase (TPS) domain for cyclization are responsible for creating the core scaffold. pnas.orgmdpi.comuni-muenchen.de However, the genetic basis for terpenoid biosynthesis in sponges remains poorly understood, with evidence suggesting that pathways could be native to the sponge, its microbial symbionts, or a combination of both. pnas.orgmdpi.comrsc.org
Future research must focus on identifying the specific genes and enzymes responsible for this compound’s production. A critical first step is to perform deep genomic and transcriptomic sequencing of Ircinia fasciculata and its distinct, symbiotic microbial community. uni-muenchen.demdpi.com This will allow for the identification of candidate biosynthetic gene clusters (BGCs). Genome mining for sesterterpene synthases (STSs) and subsequent heterologous expression of candidate genes in hosts like E. coli or Saccharomyces cerevisiae are required to confirm enzyme function. mdpi.com Furthermore, understanding the regulatory mechanisms—such as feedback loops or transcriptional control that govern the expression of these biosynthetic genes in response to environmental or developmental cues—is essential for a complete picture. plos.org
Discovery and Characterization of Novel Biological Targets for this compound
Initial investigations have revealed that this compound and related compounds from Ircinia species possess cytotoxic properties. nih.govresearchgate.netnih.gov However, the precise molecular targets and mechanisms of action remain unknown. The broad bioactivity spectrum of related marine sesterterpenoids, which includes anti-inflammatory, antimicrobial, and antifeedant effects, suggests that this compound may interact with multiple cellular pathways. nih.govznaturforsch.com It is crucial to distinguish the sesterterpene this compound from the similarly named "fasciculins," which are well-characterized snake venom toxins that inhibit acetylcholinesterase. researchgate.net There is currently no evidence to suggest that the sponge metabolite shares this target.
The primary future goal is to move beyond general cytotoxicity assays to pinpoint specific protein targets. Modern chemoproteomic approaches, such as activity-based protein profiling (ABPP) or thermal proteome profiling (TPP), could be employed to identify direct binding partners of this compound in human cell lines. Subsequent validation through biochemical and cell-based assays will be necessary to confirm the functional consequences of these interactions, such as enzyme inhibition or disruption of protein-protein interactions. Uncovering these targets is paramount for understanding its mode of action and evaluating its therapeutic potential.
Development of Innovative Synthetic Methodologies for Complex Derivatives
The chemical synthesis of complex natural products like this compound presents a significant challenge. While total syntheses for other marine terpenoids and related furanone structures have been developed, a robust and scalable total synthesis of this compound has not yet been reported. mdpi.comresearchgate.netbeilstein-journals.org Establishing a synthetic route is a high-priority objective, as it would provide access to the quantities of pure material needed for extensive biological testing and overcome the supply limitations associated with harvesting marine organisms. researchgate.net
Future work should focus on developing a stereoselective and efficient total synthesis. This would not only confirm the compound's structure but also open the door to producing a wide array of structural analogs. The development of innovative synthetic strategies, potentially employing biocatalysis or advanced organometallic catalysis, could streamline the process. mdpi.com A successful synthesis would enable detailed Structure-Activity Relationship (SAR) studies, where novel derivatives are created by modifying specific functional groups of the this compound scaffold. These studies are essential for identifying the pharmacophore and optimizing the compound for increased potency and selectivity towards its biological targets.
Exploration of Ecological Roles and Chemoecological Interactions of this compound
Marine sponges, being soft-bodied and sessile, are thought to produce secondary metabolites as a chemical defense mechanism. nih.govnih.gov Sesterterpenoids from Dictyoceratid sponges are believed to play key ecological roles, deterring predators (ichthyotoxicity), preventing microbial colonization, and inhibiting biofouling. nih.gov A compelling study noted that the nudibranch Discodoris indecora preys upon Ircinia sponges and sequesters their defensive sesterterpenoids, strongly implying a defensive function for these molecules. researchgate.net
While the ecological context suggests a defensive role for this compound, this has not been empirically proven. Future research should involve direct ecological assays using purified this compound. Antifeedant assays against relevant marine predators, as well as antimicrobial and antibiofouling assays, would clarify its natural function. Investigating its role in the chemical communication within the complex sponge holobiont—the sponge host and its vast microbial community—is another exciting avenue. mdpi.com Understanding these chemoecological interactions is vital for appreciating the evolutionary pressures that led to the production of this complex molecule.
Integration of Multi-Omics Data for a Comprehensive Understanding of this compound's Biological Functions
A holistic understanding of this compound requires integrating data from multiple layers of biological information. The individual fields of genomics, transcriptomics, proteomics, and metabolomics each provide a snapshot, but their integration can reveal the full system-level dynamics of its production and function. uni-muenchen.deresearchgate.net Studies have already begun to characterize the population genetics and microbial communities of Ircinia fasciculata, laying the groundwork for a multi-omics approach. mdpi.complos.orgnih.gov
The path forward involves a concerted multi-omics strategy.
Genomics & Transcriptomics: Sequencing the genomes of the sponge and its primary symbionts will provide the blueprint for all potential biosynthetic pathways. uni-muenchen.de Comparative transcriptomics, analyzing gene expression under conditions of high versus low this compound production, can pinpoint the active BGCs.
Metabolomics: Advanced mass spectrometry techniques can create detailed chemical maps of the sponge tissue, co-localizing this compound with potential biosynthetic precursors and intermediates.
Proteomics: This can identify the enzymes (proteins) actually being expressed from the candidate BGCs identified in the transcriptomic data.
By integrating these datasets, researchers can build a robust model connecting the genetic blueprint to the final chemical product and its biological effect, resolving questions of whether the sponge or its symbionts are the true producers.
Strategies for Sustainable Production and Derivatization for Academic Exploration
A major bottleneck in the study of marine natural products is the limited supply of compounds, which hinders preclinical evaluation. nih.gov Harvesting sponges from their natural habitat is often unsustainable and yields are typically low. researchgate.net Therefore, developing a sustainable production platform for this compound is a critical enabling step for all other areas of research.
The most promising strategy is the application of synthetic biology. frontiersin.org Once the biosynthetic gene cluster for this compound is identified (as outlined in section 9.5), it can be reconstructed and expressed in a robust, industrial-scale microbial chassis such as E. coli or S. cerevisiae. nih.govmdpi.com This approach, known as heterologous expression, has been successfully used for other terpenoids and offers a renewable, scalable, and environmentally friendly source of the compound. nih.govresearchgate.net This platform would not only provide a steady supply of this compound for biological and ecological studies but also serve as a powerful tool for producing novel derivatives through metabolic engineering and enzyme modification, a process known as "unnatural" natural product biosynthesis.
Data Tables
Table 1: Proposed Research Approaches for Elucidating this compound's Biosynthesis and Function
| Research Area | Unresolved Question | Proposed Future Approach | Desired Outcome |
| Biosynthesis | Which organism (sponge or symbiont) produces this compound and by what enzymatic pathway? | Genome/transcriptome sequencing of Ircinia fasciculata holobiont; gene mining for sesterterpene synthases; heterologous expression of candidate genes. | Identification of the this compound biosynthetic gene cluster and its regulatory elements. |
| Biological Targets | What are the specific molecular targets of this compound's cytotoxic activity? | Chemoproteomics (e.g., ABPP, TPP) on human cell lines; biochemical validation assays. | Identification and validation of direct protein targets and mechanism of action. |
| Synthetic Chemistry | Can this compound and its derivatives be efficiently synthesized in the lab? | Development of a stereoselective total synthesis; exploration of biocatalysis and flow chemistry. | A scalable synthetic route to enable SAR studies and provide material for research. |
| Ecology | What is the natural function of this compound in its marine environment? | Purify this compound for use in antifeedant, antimicrobial, and antifouling assays. | Confirmation of its role as a chemical defense agent for the host sponge. |
| Multi-Omics | How do the host and symbiont genomes, gene expression, and metabolism interact to produce this compound? | Integrated analysis of genomic, transcriptomic, proteomic, and metabolomic data from the sponge holobiont. | A comprehensive systems-level model of this compound production and function. |
| Sustainability | How can this compound be produced sustainably for research and potential development? | Heterologous expression of the identified biosynthetic gene cluster in a microbial host (E. coli, yeast). | A reliable and scalable platform for producing this compound and novel derivatives. |
Q & A
Q. How does this compound’s biosynthesis align with current terpenoid pathway models?
- Answer : Hypothesize a mevalonate-independent pathway in marine sponges:
- Isotopic labeling : Track ¹³C-acetate incorporation into this compound’s isoprene units.
- Gene cluster analysis : Use metagenomics to identify putative terpene synthases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
